molecular formula C6H7BrCl2N2 B13652746 (4-Bromo-6-chloropyridin-3-yl)methanamine hydrochloride

(4-Bromo-6-chloropyridin-3-yl)methanamine hydrochloride

Cat. No.: B13652746
M. Wt: 257.94 g/mol
InChI Key: YUAJILDGLILHHN-UHFFFAOYSA-N
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Description

(4-Bromo-6-chloropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6BrClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-chloropyridin-3-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-chloropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.

    Electrophilic Reagents: Bromine, chlorine.

    Catalysts: Palladium, copper salts.

    Solvents: Dichloromethane, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(4-Bromo-6-chloropyridin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-6-chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
  • 4-Chloropyridine hydrochloride
  • 2-Bromo-4-chloropyridine
  • 3-Amino-4-chloropyridine
  • 3-Bromo-4-chloropyridine

Uniqueness

(4-Bromo-6-chloropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

Molecular Formula

C6H7BrCl2N2

Molecular Weight

257.94 g/mol

IUPAC Name

(4-bromo-6-chloropyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6BrClN2.ClH/c7-5-1-6(8)10-3-4(5)2-9;/h1,3H,2,9H2;1H

InChI Key

YUAJILDGLILHHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CN)Br.Cl

Origin of Product

United States

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